![molecular formula C9H9N3O2 B012800 Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-38-3](/img/structure/B12800.png)
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate involves complex chemical reactions. For instance, a novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, was designed and synthesized from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate using a one-pot synthesis method, highlighting the synthetic complexity and chemical versatility of these compounds (Zhang Qinglon, 2014).
Molecular Structure Analysis
The molecular structure of derivatives of this compound, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been analyzed through combined X-ray and DFT studies, demonstrating the detailed atomic arrangement and electronic structure of these compounds (A. Richter et al., 2023).
Chemical Reactions and Properties
Research has explored the synthesis and biological evaluation of related compounds, indicating their potential anti-breast cancer activity. These studies provide insights into the chemical reactivity and potential therapeutic applications of these molecules (C. Karthikeyan et al., 2017).
Scientific Research Applications
1. Antimicrobial and Antitubercular Activities
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate and its derivatives have shown promise as antimicrobial agents. For example, novel benzimidazole–oxadiazole hybrid molecules have been synthesized and tested for their antimicrobial activities, including potent anti-tubercular activity against Mycobacterium tuberculosis (Shruthi et al., 2016).
2. Anticancer Potential
This compound has been investigated for its potential in cancer treatment. A study synthesized and examined various derivatives for their antiproliferative effects against breast cancer cell lines, showing some compounds had greater antiproliferative effects than cisplatin (Karthikeyan et al., 2017).
3. Antitumor and QSAR Studies
Derivatives of this compound have been synthesized for antitumor evaluation, molecular modeling, and QSAR (Quantitative Structure-Activity Relationships) studies. This research aims to develop predictive models for cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).
4. Antioxidant and Antimicrobial Activities
Research has been conducted on new derivatives for their antioxidant and antimicrobial activities. This includes studying their structure-activity relationships and molecular docking (Bassyouni et al., 2012).
5. Corrosion Inhibition
Studies have shown that certain amino acid compounds derived from this compound can be effective corrosion inhibitors for steel in acidic environments. This application is significant for industrial processes and maintenance (Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary target of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is the microtubule network within cells . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
this compound acts as a Microtubule Targeting Agent (MTA) . It interacts with the microtubules, disrupting their normal function and leading to mitotic arrest . This disruption of the microtubule network inhibits the ability of the cells to undergo mitosis, thereby preventing cell division and proliferation .
Biochemical Pathways
The compound’s action on the microtubules affects the mitotic spindle assembly, a structure necessary for the segregation of chromosomes during cell division . This leads to the up-regulation of BubR1, Cyclin B1, CDK1 and down-regulation of Aurora B . These changes in protein expression disrupt the normal cell cycle, leading to cell death .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility, which could potentially improve its bioavailability .
Result of Action
The primary result of the action of this compound is the induction of cell death through mitotic arrest . This is particularly effective against rapidly dividing cancer cells, making the compound a potential candidate for cancer treatment .
properties
IUPAC Name |
methyl 2-amino-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVPFOLJDWVLSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591181 | |
Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106429-38-3 | |
Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106429-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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